REACTION_SMILES
|
[NH2:18][c:19]1[c:20]([C:31]#[N:32])[c:21]([CH3:30])[n:22][n:23]1[CH:24]1[CH2:25][CH2:26][O:27][CH2:28][CH2:29]1.[NH2:1][c:2]1[n:3](-[c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[O:13][CH3:10])[n:11][cH:12][c:14]1[C:15]([NH2:16])=[O:17]>>[O:13]=[C:31]([c:20]1[c:19]([NH2:18])[n:23]([CH:24]2[CH2:25][CH2:26][O:27][CH2:28][CH2:29]2)[n:22][c:21]1[CH3:30])[NH2:32]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1nn(C2CCOCC2)c(N)c1C#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccccc1-n1ncc(C(N)=O)c1N
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1nn(C2CCOCC2)c(N)c1C(N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |